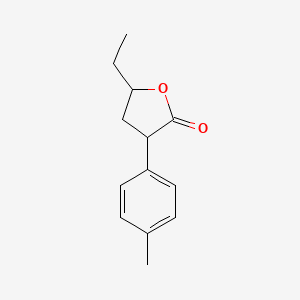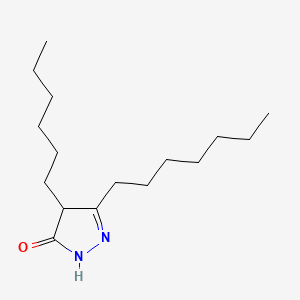
5-Heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one is a chemical compound with the molecular formula C16H30N2O. It belongs to the class of pyrazolones, which are known for their diverse biological activities and applications in various fields .
Vorbereitungsmethoden
The synthesis of 5-Heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one can be achieved through several synthetic routes. One common method involves the reaction of heptyl and hexyl derivatives with hydrazine and a suitable ketone under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the pyrazolone ring .
Industrial production methods for this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
5-Heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the compound can lead to the formation of alcohols or amines.
Wissenschaftliche Forschungsanwendungen
5-Heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 5-Heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
5-Heptyl-4-hexyl-2,4-dihydro-3H-pyrazol-3-one can be compared with other pyrazolone derivatives such as 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one and 5-methyl-2,4-dihydro-3H-pyrazol-3-one . These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties. The unique heptyl and hexyl substituents in this compound contribute to its distinct properties and applications .
Eigenschaften
CAS-Nummer |
91990-66-8 |
|---|---|
Molekularformel |
C16H30N2O |
Molekulargewicht |
266.42 g/mol |
IUPAC-Name |
3-heptyl-4-hexyl-1,4-dihydropyrazol-5-one |
InChI |
InChI=1S/C16H30N2O/c1-3-5-7-9-11-13-15-14(16(19)18-17-15)12-10-8-6-4-2/h14H,3-13H2,1-2H3,(H,18,19) |
InChI-Schlüssel |
VKGWBSIXRRRLPD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC1=NNC(=O)C1CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Difluoromethyl)-7-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12888951.png)
![1-(6-Chlorobenzo[d]oxazol-2-yl)piperidine-3-carboxylic acid](/img/structure/B12888955.png)
![2,5,6-Trimethyl-4H-thieno[3,2-b]pyrrole](/img/structure/B12888959.png)
![4-Chloro-N-[3-(3-methylpentan-3-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12888965.png)
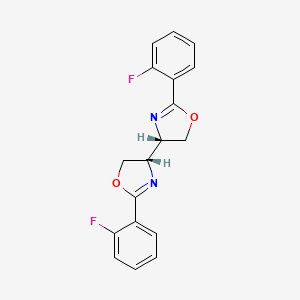
![3-(1-Ethylpiperidin-3-yl)-1,2,4,5-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12888986.png)
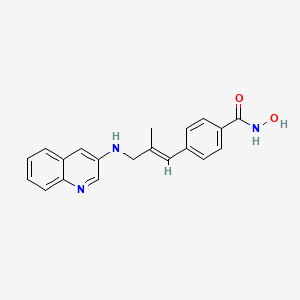
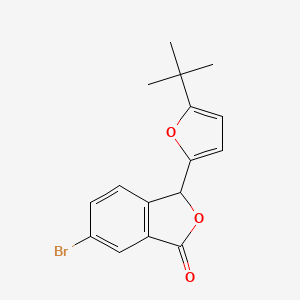
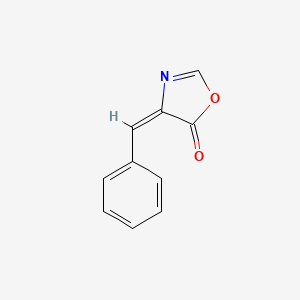
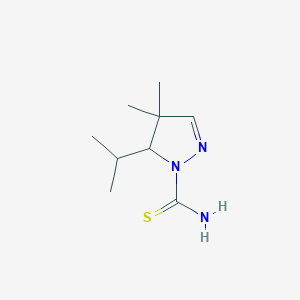
![2-(Carboxy(hydroxy)methyl)-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12889017.png)
![3-[4-(2-Chlorophenyl)-2-methyl-1,3-oxazol-5-yl]propanoic acid](/img/structure/B12889018.png)
